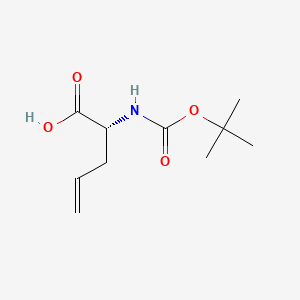

Boc-D-Allylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPDPLXLAKNJMI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Allylglycine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-allylglycine (Boc-D-Allylglycine). This non-canonical amino acid is a valuable building block in peptide synthesis and medicinal chemistry, offering a versatile handle for post-synthetic modification of peptides and other bioactive molecules.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid D-allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during peptide chain elongation.

Chemical Structure and Identifiers

-

IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

-

Molecular Formula: C₁₀H₁₇NO₄[1]

-

Molecular Weight: 215.25 g/mol [1]

-

CAS Number: 170899-08-8

-

Canonical SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O

-

InChI Key: BUPDPLXLAKNJMI-SCSAIBSYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are estimates based on computational models due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| Appearance | Clear pale yellow viscous liquid | [2] |

| Boiling Point | 355.52 °C (rough estimate) | [2] |

| Density | 1.1835 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.4610 (estimate) | [2] |

| pKa | 3.83 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

Experimental Protocols

Synthesis of this compound

General Protocol for Boc Protection of an Amino Acid:

-

Dissolution: Dissolve D-allylglycine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be acidic (pH ~2-3) using an acid like citric acid or hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the repetitive acidolytic deprotection steps (e.g., with trifluoroacetic acid, TFA) used to remove the N-terminal Boc group.

Protocol for a Manual Boc-SPPS Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Washing: Thoroughly wash the resin with DCM and then with a neutralization solvent like N,N-dimethylformamide (DMF).

-

Neutralization: Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIEA) in DMF.

-

Washing: Wash the resin again with DMF to remove excess base.

-

Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF for 5-10 minutes.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in public databases. The following data is a combination of information for closely related structures and predicted values to provide a guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Based on the structure and data from the corresponding methyl ester, the following proton chemical shifts (δ) in CDCl₃ can be anticipated:

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~2.5-2.7 ppm (m, 2H): The two protons of the methylene group (CH₂) adjacent to the double bond.

-

~4.3-4.5 ppm (m, 1H): The alpha-proton (α-CH).

-

~5.1-5.3 ppm (m, 2H): The two terminal vinyl protons (=CH₂).

-

~5.7-5.9 ppm (m, 1H): The internal vinyl proton (-CH=).

-

~5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate.

-

~10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid.

¹³C NMR: Predicted chemical shifts for the carbon atoms are as follows:

-

~28 ppm: The three methyl carbons of the Boc group.

-

~37 ppm: The methylene carbon of the allyl group.

-

~53 ppm: The alpha-carbon.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~118 ppm: The terminal vinyl carbon (=CH₂).

-

~132 ppm: The internal vinyl carbon (-CH=).

-

~155 ppm: The carbonyl carbon of the Boc group.

-

~175 ppm: The carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 214.24. In positive ion mode, adducts such as [M+H]⁺ (m/z 216.25) or [M+Na]⁺ (m/z 238.23) would be observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| ~3080 | =C-H | Alkene C-H stretch |

| ~2980-2850 | -C-H | Alkane C-H stretch |

| ~1740 | C=O | Boc carbonyl stretch |

| ~1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1640 | C=C | Alkene C=C stretch |

| ~1520 | N-H | N-H bend (amide II) |

| ~1160 | C-O | C-O stretch of the Boc group |

Applications and Signaling Pathways

The primary utility of this compound in drug discovery and chemical biology lies in the versatility of its allyl side chain. This functional group serves as a handle for a variety of post-synthetic modifications of peptides, which can be used to introduce functionalities that enhance biological activity, improve pharmacokinetic properties, or attach probes for imaging and diagnostics.

Peptide Modification via Thiol-Ene "Click" Chemistry

A prominent application of the allyl group is in the thiol-ene "click" reaction. This highly efficient and specific reaction allows for the conjugation of thiol-containing molecules to the peptide. The reaction proceeds via a radical-mediated mechanism, often initiated by light (photoinitiation).

References

In-Depth Technical Guide to Boc-D-Allylglycine: A Keystone for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-allylglycine (Boc-D-Allylglycine), a non-canonical amino acid increasingly pivotal in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the design and synthesis of modified peptides with enhanced therapeutic potential.

Core Properties of this compound

This compound is a derivative of the amino acid allylglycine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 170899-08-8 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| Molecular Formula | C10H17NO4 | [1] |

| Appearance | Clear pale yellow viscous liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Incorporation into Peptides

The synthesis of this compound and its incorporation into peptide chains are critical processes for its use in research and drug development.

Synthesis of a Boc-Allylglycine Precursor

A common method for synthesizing precursors to Boc-allylglycine involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. A detailed protocol for the synthesis of N-(Boc)-Allylglycine Methyl Ester is available in the scientific literature and serves as a foundational method.[4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[5] The allyl side chain is stable to the acidic conditions used for Boc deprotection, allowing for its seamless integration into peptide sequences.[6]

This protocol outlines the manual solid-phase synthesis for incorporating a this compound residue into a peptide chain.[6]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: The pre-loaded resin is swollen in DCM within a reaction vessel.

-

Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a 50% TFA solution in DCM for approximately 30 minutes.[6][7]

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: The resin is neutralized with a 10% DIEA solution in DMF, followed by washing with DMF.[6]

-

Coupling: In a separate vessel, this compound (2-4 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes. This activated amino acid solution is then added to the resin and agitated for 1-2 hours to facilitate coupling.[6]

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

Applications in Drug Development

The incorporation of this compound into peptides offers several strategic advantages in the development of novel therapeutics.

Enhanced Stability and Bioavailability

Peptides containing D-amino acids, such as D-allylglycine, are generally more resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable attribute for therapeutic peptides. Furthermore, the unique structure of this compound can contribute to creating therapeutic agents with improved bioavailability.[8]

Post-Synthesis Modification and Macrocyclization

The allyl side chain of allylglycine serves as a versatile chemical handle for post-synthetic modifications.[6] This allows for the introduction of various functionalities, such as fluorescent probes or cytotoxic payloads. A key application is in peptide macrocyclization, where the allyl group can be reacted with another functional group within the peptide to form a cyclic structure.[6] Cyclization can enhance conformational stability, receptor affinity, and metabolic resistance.[6]

Impact on Signaling Pathways

While specific peptides containing this compound targeting named signaling pathways are proprietary or in early-stage development, the rationale for their design often involves modulating key cellular processes implicated in disease. Peptides are compelling therapeutic agents for targeting G protein-coupled receptors (GPCRs), which are involved in a vast number of physiological processes.[9][10] Abnormalities in signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade are hallmarks of many cancers, making them attractive targets for therapeutic intervention.[11][12]

The incorporation of unnatural amino acids like D-allylglycine can lead to peptides with altered conformations that may enhance their binding affinity and specificity for targets such as GPCRs. By acting as agonists or antagonists, these modified peptides can modulate downstream signaling. For instance, a peptide antagonist could block a GPCR from activating its G-protein, thereby inhibiting a pro-proliferative pathway like the MAPK/ERK cascade. The enhanced stability of such a peptide would prolong this inhibitory effect.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 170899-08-8 [chemicalbook.com]

- 3. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. chemimpex.com [chemimpex.com]

- 9. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 11. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Allylglycine

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of N-tert-butoxycarbonyl-D-allylglycine (this compound). This non-canonical amino acid is a valuable building block in medicinal chemistry and peptide synthesis, offering unique opportunities for drug design and development. The presence of the versatile allyl group allows for post-synthetic modifications, making it a crucial component in the creation of complex peptides and bioactive molecules.[1]

Physicochemical Properties

This compound is a viscous liquid at room temperature, characterized by its Boc-protected amine and a terminal alkene in its side chain.[2] These features dictate its solubility and reactivity. The quantitative physicochemical properties are summarized below.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 170899-08-8 | [2][3] |

| Molecular Formula | C10H17NO4 | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | Clear pale yellow viscous liquid | [2][3] |

| Boiling Point | 352 °C at 760 mmHg | [3] |

| Density | 1.1835 (rough estimate) | [2] |

| pKa | 3.83 ± 0.10 (Predicted) | [2][4] |

| Flash Point | 166.7 °C | [3] |

| Refractive Index | 1.4610 (estimate) | [2][4] |

| Storage Conditions | 2-8°C | [2][4] |

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound. The following sections outline representative protocols for its synthesis, purification, and analysis.

Representative Synthesis

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

Triphenylphosphine

-

Imidazole

-

Iodine

-

Activated Zinc

-

Chlorotrimethylsilane (TMS-Cl)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine)

-

Vinyl bromide solution

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

Procedure:

-

Iodination: The hydroxyl group of N-(tert-butoxycarbonyl)-L-serine methyl ester is converted to an iodide. This is achieved by reacting it with triphenylphosphine, imidazole, and iodine in dichloromethane at 0°C, followed by warming to room temperature.[6]

-

Zinc Insertion: Activated zinc is prepared and suspended in dry DMF. The previously synthesized iodide is added to this suspension, and the mixture is heated to facilitate the insertion of zinc, forming an organozinc intermediate.[5]

-

Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and the palladium catalyst and phosphine ligand are added. A solution of vinyl bromide is then added dropwise at low temperature (e.g., -78°C).[5]

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours) to ensure the coupling reaction goes to completion.[5]

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.[5] The crude product is then purified.

Purification Protocol: Column Chromatography

Purification of the synthesized product is typically performed using silica gel column chromatography.[5]

Procedure:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading and Elution: The adsorbed product is carefully loaded onto the top of the column.

-

Gradient Elution: The product is eluted from the column using a solvent system with increasing polarity. For instance, an initial elution with 2% ethyl acetate in hexanes can remove non-polar impurities, followed by an increase to 7% ethyl acetate in hexanes to elute the desired product.[5]

-

Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the final product.[5]

Analytical Methods for Quality Control

A. Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of column fractions.[5]

-

Stationary Phase: Silica gel 60 F254 aluminum plates.

-

Mobile Phase: A common eluent system is 9:1 hexanes/ethyl acetate.[5]

-

Visualization: Spots can be visualized using UV light (254 nm) if the compound is UV-active, and/or by staining with a potassium permanganate (KMnO4) solution followed by gentle heating.[5][6]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this compound are not publicly cataloged, the expected chemical shifts for the methyl ester derivative are reported.[5]

Table 2: Representative NMR Data for N-(Boc)-allylglycine methyl ester

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| ¹H NMR | 1.40 | s, 9H (Boc group) | [5] |

| 2.41–2.53 | m, 2H (CH₂) | [5] | |

| 3.70 | s, 3H (Methyl ester) | [5] | |

| 4.32–4.38 | m, 1H (α-CH) | [5] | |

| 5.04 | br s, 1H (NH) | [5] | |

| 5.08, 5.10–5.12 | s, m, 2H (Vinyl CH₂) | [5] | |

| 5.62–5.71 | m, 1H (Vinyl CH) | [5] | |

| ¹³C NMR | 28.37 | Boc (CH₃)₃ | [5] |

| 36.86 | β-CH₂ | [5] | |

| 52.29 | OCH₃ | [5] | |

| 53.0 | α-CH | [5] | |

| 79.94 | Boc C(CH₃)₃ | [5] | |

| 119.12 | Vinyl CH₂ | [5] | |

| 132.42 | Vinyl CH | [5] | |

| 155.27 | Boc C=O | [5] | |

| 172.62 | Ester C=O | [5] |

C. High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. For the methyl ester, the calculated m/z for [M+H]⁺ (C₁₁H₂₀NO₄) is 230.1392, which would be confirmed by the experimental value.[5]

Core Applications in Drug Development

This compound is a valuable reagent in the synthesis of modified peptides for therapeutic applications.[7][8]

-

Peptide Synthesis: It serves as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, which is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the allyl side chain remains intact for further modifications.[1][9][10]

-

Post-Synthetic Modification: The terminal alkene of the allyl group is a versatile chemical handle. It allows for several orthogonal chemical transformations on the fully assembled peptide:[1]

-

Peptide Macrocyclization: The allyl group can be reacted with another functional group in the peptide sequence to form cyclic peptides, which often exhibit enhanced stability and receptor affinity.[1]

-

Cross-Metathesis: Using ruthenium-based catalysts, the allyl group can be reacted with other olefins to introduce a wide variety of functional groups, such as fluorescent probes or lipophilic tails.[1]

-

Thiol-ene "Click" Chemistry: The allyl group reacts efficiently and specifically with thiols, providing a straightforward method for conjugation.[1]

-

-

Drug Discovery: By incorporating this amino acid, researchers can fine-tune the properties of peptides to improve their efficacy, selectivity, and pharmacokinetic profiles, which is crucial in the development of new drugs for fields like oncology and neurology.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, CAS No. 170899-08-8 - iChemical [ichemical.com]

- 4. This compound CAS#: 170899-08-8 [m.chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

Boc-D-Allylglycine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Boc-D-Allylglycine, a key building block in peptide synthesis and medicinal chemistry. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also includes data from structurally similar compounds, such as its L-enantiomer and other Boc-protected amino acids, to provide valuable context and guidance. Detailed experimental protocols for determining solubility and assessing stability are provided to enable researchers to generate in-house data for their specific applications.

Physicochemical Properties

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group imparts specific characteristics that are crucial for its application in solid-phase peptide synthesis (SPPS).

| Property | Value/Description | Reference |

| CAS Number | 170899-08-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Clear pale yellow viscous liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on the general properties of Boc-protected amino acids and available information for related compounds, a qualitative and estimated solubility profile can be established. Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis and sparingly soluble in aqueous solutions.[3] The nonpolar allyl side chain and the bulky Boc group contribute to its solubility in organic media.

Table 2.1: Qualitative and Estimated Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility | Notes | Reference |

| Dichloromethane (DCM) | General Boc-amino acids | Soluble | A common solvent for Boc chemistry in SPPS. | [4] |

| N,N-Dimethylformamide (DMF) | General Boc-amino acids | Soluble | Frequently used in peptide coupling reactions. | [3] |

| N-Methyl-2-pyrrolidone (NMP) | General Boc-amino acids | Soluble | An alternative to DMF, known for good solvation properties. | [3] |

| Dimethyl sulfoxide (DMSO) | General Boc-amino acids | Soluble | Often used for challenging or poorly soluble amino acids. Can be used as a co-solvent. | [3] |

| Chloroform | Boc-L-Allylglycine | Soluble | [5] | |

| Methanol | Boc-L-Allylglycine | Soluble | [5] | |

| Water | General Boc-amino acids | Sparingly soluble | The hydrophobic nature of the Boc group and allyl side chain limits aqueous solubility. | [6] |

Stability Profile

The stability of this compound is primarily determined by the chemical lability of the Boc-protecting group and the reactivity of the allyl side chain.

pH Stability

The Boc group is notoriously sensitive to acidic conditions and stable under basic and nucleophilic conditions.[7][8] This differential stability is the cornerstone of Boc-based peptide synthesis strategies.

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7] This deprotection step is intentionally employed during SPPS to expose the N-terminal amine for the next coupling step.[4]

-

Basic Conditions: The Boc group is generally stable to basic conditions, allowing for the use of base-labile protecting groups for side chains in orthogonal protection schemes.[7]

-

Neutral Conditions: this compound is stable at neutral pH.

Thermal and Oxidative Stability

Storage and Handling

For optimal stability, this compound should be stored at its recommended temperature of 2-8°C.[1] For long-term storage, temperatures of -20°C to -80°C are advised for similar compounds, in a well-sealed container under an inert atmosphere to prevent degradation from moisture and oxidation.[9][10]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DCM, Water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV) or other quantitative analysis equipment

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment by HPLC

This protocol outlines a stability-indicating HPLC method to assess the purity of this compound over time under various stress conditions.

Materials:

-

This compound

-

Temperature and humidity controlled chambers

-

Vials with inert gas septa

-

HPLC system with a UV detector

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Acidic and basic solutions for forced degradation studies (e.g., HCl, NaOH)

Procedure:

-

Sample Preparation: Aliquot known quantities of this compound into several vials.

-

Initial Analysis (T=0): Analyze a baseline sample for purity using a validated HPLC method.

-

Storage Conditions: Place the vials under different conditions:

-

Accelerated stability: 25°C / 60% Relative Humidity

-

Refrigerated: 4°C

-

Frozen: -20°C

-

Photostability: Exposure to light at room temperature

-

Forced degradation: Treat samples with acidic and basic solutions.

-

-

Time Points: At predetermined intervals (e.g., 1, 2, 4 weeks; 1, 3, 6 months), remove a vial from each condition.

-

Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample for purity by HPLC. Compare the chromatogram to the T=0 sample, looking for the appearance of new peaks (degradants) and a decrease in the main peak area.

Application in Peptide Synthesis

This compound is primarily used in SPPS to introduce an allyl group into a peptide sequence. The allyl group can serve as a handle for post-synthetic modifications. The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain using Boc chemistry.

Conclusion

This compound is a valuable reagent in peptide chemistry. While specific quantitative data on its solubility and stability are limited, a strong understanding of its properties can be inferred from the behavior of other Boc-protected amino acids and the known reactivity of its functional groups. It exhibits good solubility in common organic synthesis solvents and has a well-defined stability profile, being labile to acid and stable to base. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data tailored to their specific laboratory conditions and formulations.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. (S)-N-Boc-allylglycine CAS#: 90600-20-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. cusabio.com [cusabio.com]

A Technical Guide to the Spectroscopic Analysis of Boc-D-Allylglycine

This technical guide provides a detailed overview of the spectroscopic data for Boc-D-Allylglycine, a key building block in peptide synthesis and drug development. The following sections present nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, comprehensive experimental protocols, and a workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The quantitative NMR and MS data for N-(Boc)-Allylglycine methyl ester are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.62-5.71 | m | -CH=CH₂ |

| 5.10-5.12 | m | -CH=CH ₂ |

| 5.08 | s | -CH=CH ₂ |

| 5.04 | br s | NH |

| 4.32-4.38 | m | α-CH |

| 3.70 | s | -OCH ₃ |

| 2.41-2.53 | m | -CH ₂-CH=CH₂ |

| 1.40 | s | -C(CH ₃)₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Note on this compound: For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons (-OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically in the range of 10-12 ppm, although its observation can be solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester[1]

| Chemical Shift (δ, ppm) | Assignment |

| 172.62 | C =O (ester) |

| 155.27 | C =O (Boc) |

| 132.42 | -C H=CH₂ |

| 119.12 | -CH=C H₂ |

| 79.94 | -C (CH₃)₃ |

| 53.0 | α-C H |

| 52.29 | -OC H₃ |

| 36.86 | -C H₂-CH=CH₂ |

| 28.37 | -C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Note on this compound: For the free acid, the carbonyl carbon of the carboxylic acid is expected to be in a similar region to the ester carbonyl, around 170-180 ppm. The chemical shift for the -OCH₃ carbon at 52.29 ppm will be absent.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-(Boc)-Allylglycine Methyl Ester[1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 230.1314 | 230.1387 |

Note on this compound: The molecular formula for this compound is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 g/mol . The expected [M+H]⁺ ion would be approximately 216.1232.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this type of compound.

-

Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.

-

Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Caption: Workflow for NMR and MS analysis of this compound.

References

Synthesis and Purification of Boc-D-Allylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-Allylglycine, a valuable chiral building block in peptide synthesis and drug discovery. The document details the synthetic pathway, experimental protocols, purification methods, and characterization data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

This compound ((R)-2-(tert-butoxycarbonylamino)pent-4-enoic acid) is a non-proteinogenic amino acid that incorporates a versatile allyl group. This functional moiety serves as a handle for various chemical modifications, such as olefin metathesis, thiol-ene click chemistry, and palladium-catalyzed cross-coupling reactions, making it a valuable component for the synthesis of modified peptides, peptidomimetics, and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures its compatibility with standard solid-phase and solution-phase peptide synthesis strategies. This guide outlines a robust synthetic route starting from the readily available chiral precursor, D-serine.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from D-serine. The overall strategy involves the protection of the amino group of D-serine with a Boc group, followed by esterification. The hydroxyl group of the resulting Boc-D-serine methyl ester is then converted into a good leaving group, typically an iodide, which subsequently undergoes a zinc-mediated, palladium-catalyzed cross-coupling reaction with a vinylating agent to introduce the allyl group. Finally, the methyl ester is hydrolyzed to yield the target carboxylic acid.

Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis of this compound.[1][2]

Synthesis of Boc-D-Serine

A detailed procedure for the Boc protection of D-serine can be found in the literature.[3][4] Typically, D-serine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide in an aqueous medium.[3][4]

Synthesis of Boc-D-Serine Methyl Ester

The carboxylic acid of Boc-D-serine is esterified to the methyl ester to prevent side reactions in the subsequent steps. A general procedure involves reacting Boc-D-serine with methyl iodide in the presence of a base like potassium carbonate.[5]

Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (Iodo-Intermediate)

This protocol is adapted from the synthesis of the corresponding L-enantiomer.[2]

-

Reagents and Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and an argon inlet, charge triphenylphosphine (1.3 equiv.) and dichloromethane.

-

Imidazole Addition: Add imidazole (1.3 equiv.) to the stirring solution at room temperature and stir until fully dissolved.

-

Iodine Addition: Cool the solution to 0 °C in an ice bath and add iodine (1.3 equiv.) portion-wise over 20 minutes.

-

Addition of Boc-D-Serine Methyl Ester: To the reaction mixture at 0 °C, add a solution of Boc-D-serine methyl ester (1.0 equiv.) in dichloromethane dropwise over 60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

-

Work-up and Purification: Filter the reaction mixture through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Synthesis of this compound Methyl Ester

This zinc-mediated, palladium-catalyzed cross-coupling reaction is adapted from a procedure for the L-enantiomer.[1][2]

-

Zinc Activation: In a dry, argon-purged three-necked flask, charge zinc dust (6 equiv.). Add a solution of 1,2-dibromoethane in dry DMF and heat to 60 °C for 45 minutes. Cool the mixture to room temperature and add chlorotrimethylsilane.

-

Formation of the Organozinc Reagent: Add a solution of the iodo-intermediate (1.0 equiv.) in dry DMF to the activated zinc slurry and heat to 35 °C for 60 minutes.

-

Cross-Coupling: After cooling the mixture to room temperature, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.028 equiv.) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv.). Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 equiv.) in THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Dilute the reaction with ethyl acetate and filter through celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Hydrolysis of this compound Methyl Ester

The final step is the saponification of the methyl ester to yield the free carboxylic acid.[6]

-

Reaction: Dissolve the this compound methyl ester in a mixture of an alcohol (e.g., methanol or ethanol), water, and an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6]

-

Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3 with a cold aqueous solution of a mild acid like citric acid or potassium bisulfate. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound, which may be an oil or a viscous liquid, can be purified by several methods to obtain a solid product with high purity.[7][8]

Purification Workflow

Purification Protocols

-

Acid-Base Extraction: This is a highly effective method for separating the acidic this compound from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The aqueous layer containing the deprotonated product is then acidified, and the product is extracted back into an organic solvent.[7]

-

Solvent Trituration: To induce solidification of the oily product, trituration with a non-polar solvent like n-hexane or pentane can be employed. The oil is stirred vigorously with the solvent, which can often cause the product to precipitate as a solid.[7]

-

Crystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system can significantly enhance its purity.[7] A common technique for Boc-amino acids that are difficult to crystallize is to dissolve the oily product and add seed crystals, followed by the addition of a weak polar solvent to induce crystallization.[9]

Data Presentation

The following tables summarize the expected quantitative data for the key intermediates and the final product.

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Boc-D-Serine | C₈H₁₅NO₅ | 205.21 | White solid |

| Boc-D-Serine Methyl Ester | C₉H₁₇NO₅ | 219.24 | Oil |

| Iodo-Intermediate | C₉H₁₆INO₄ | 329.13 | Oil |

| This compound Methyl Ester | C₁₁H₁₉NO₄ | 229.27 | Oil |

| This compound | C₁₀H₁₇NO₄ | 215.25 | White solid or viscous liquid |

Table 2: Characterization Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Boc-L-Allylglycine Methyl Ester * | 5.72-5.82 (m, 1H), 5.10-5.19 (m, 2H), 4.32-4.38 (m, 1H), 3.70 (s, 3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H) | Data not readily available in search results. | Data not readily available in search results. |

| This compound | Expected to be similar to the L-enantiomer's ester, with the absence of the methyl ester signal (3.70 ppm) and potential shifts in other signals due to the free carboxylic acid. | Expected signals for the Boc group, the allyl group, and the amino acid backbone carbons. | Expected [M+H]⁺ or [M+Na]⁺ ions. |

*Note: The provided NMR data is for the L-enantiomer's methyl ester and serves as a reference.[1] The data for the D-enantiomer free acid should be acquired and interpreted for the synthesized product.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. By following the detailed protocols and utilizing the provided data for reference, researchers, scientists, and drug development professionals can confidently produce this valuable chiral building block for their synthetic needs. The versatility of the allyl group in this compound opens up numerous possibilities for the creation of novel peptides and peptidomimetics with enhanced biological properties.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 4. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Boc-D-Allylglycine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Allylglycine is a cornerstone unnatural amino acid in modern medicinal chemistry and peptide-based drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive allyl side chain, provides a versatile scaffold for the synthesis of complex and conformationally constrained peptides. This technical guide delves into the historical context of its development, provides detailed experimental protocols for its synthesis and incorporation into peptides, and explores its critical role in the creation of innovative therapeutics, particularly in the realm of oncology.

Introduction: The Genesis of a Versatile Building Block

The development of this compound is not marked by a singular moment of discovery but rather by the confluence of several key advancements in organic and peptide chemistry. The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957 revolutionized peptide synthesis by providing a stable yet readily cleavable N-terminal protecting group.[1] This innovation, coupled with the advent of solid-phase peptide synthesis (SPPS), paved the way for the routine construction of complex peptide chains.

Concurrently, the field of medicinal chemistry began to recognize the limitations of peptides composed solely of natural amino acids, such as susceptibility to proteolytic degradation and poor cell permeability. This led to a burgeoning interest in unnatural amino acids (UAAs) as a means to overcome these liabilities and to introduce novel functionalities.[2][3][4] this compound emerged from this landscape as a particularly useful UAA. Its allyl group serves as a versatile chemical handle for a variety of transformations, most notably for the construction of cyclic and stapled peptides, which exhibit enhanced stability and biological activity.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound and its common salt form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 170899-08-8 | [1][7] |

| Molecular Formula | C10H17NO4 | [7] |

| Molecular Weight | 215.25 g/mol | [4][7] |

| Appearance | Clear pale yellow viscous liquid | [7] |

| Boiling Point | 355.52°C (rough estimate) | [7] |

| Density | 1.1835 g/cm³ (rough estimate) | [7][8] |

| Refractive Index | 1.4610 (estimate) | [7][8] |

| pKa | 3.83 ± 0.10 (Predicted) | [7] |

| Storage Temperature | 2-8°C | [7][8] |

Table 2: Physicochemical Properties of this compound DCHA Salt

| Property | Value | Reference(s) |

| CAS Number | 221352-64-3 | [9] |

| Molecular Formula | C12H23N.C10H17NO4 | [9] |

| Molecular Weight | 396.6 g/mol | [9] |

| Purity | ≥98% | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a well-established process. Below are detailed protocols for the synthesis of a key precursor and its incorporation into a peptide chain.

Synthesis of N-(Boc)-Allylglycine Methyl Ester

This protocol describes a zinc-mediated, palladium-catalyzed cross-coupling reaction to produce N-(Boc)-Allylglycine Methyl Ester, a closely related derivative.[10][11]

Workflow for the Synthesis of N-(Boc)-Allylglycine Methyl Ester

Materials:

-

Boc-L-Serine methyl ester

-

Triphenylphosphine

-

Imidazole

-

Iodine

-

Dichloromethane (DCM)

-

Activated Zinc dust

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri(o-tolyl)phosphine

-

Vinyl bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Iodination:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine and imidazole in dichloromethane.

-

Cool the solution to 0°C and add iodine portion-wise.

-

Add a solution of Boc-L-Serine methyl ester in dichloromethane dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[10]

-

-

Zinc Insertion and Cross-Coupling:

-

Activate zinc dust according to standard procedures.

-

To a suspension of activated zinc in anhydrous THF, add the iodoalanine derivative.

-

After completion of the zinc insertion, add Pd2(dba)3 and tri(o-tolyl)phosphine to the reaction mixture.

-

Cool the mixture to -78°C and add a solution of vinyl bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.[11]

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(Boc)-allylglycine methyl ester.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Boc-SPPS protocols.[5]

Workflow for Boc-SPPS using this compound

Materials:

-

Pre-loaded resin (e.g., MBHA resin for peptide amides)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (e.g., 50% TFA) for approximately 30 minutes.[5]

-

Washing and Neutralization: Wash the resin thoroughly with DCM and DMF. Neutralize the resin with a solution of DIEA in DMF (e.g., 10% DIEA).

-

Coupling: In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.[5]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The true value of this compound lies in its application as a versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. The allyl side chain provides a reactive handle for various chemical modifications, most notably for the creation of macrocyclic and "stapled" peptides.

Macrocyclic and Stapled Peptides

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability against proteolysis, and improved cell permeability. The allyl groups of two this compound residues (or one this compound and another appropriately functionalized amino acid) incorporated into a peptide chain can be linked together through ring-closing metathesis to form a hydrocarbon "staple".[12][13]

Logical Relationship of this compound in Stapled Peptide Synthesis

Targeting "Undruggable" Proteins in Oncology

A significant application of stapled peptides is in the inhibition of protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules. A prime example is the oncogenic protein KRAS.[14][15][16][17] Mutations in the KRAS gene are prevalent in many aggressive cancers, and the protein's smooth surface has made it a challenging target for drug development.

Macrocyclic and stapled peptides incorporating this compound and other non-natural amino acids have been designed to bind to KRAS and disrupt its interaction with downstream signaling partners, thereby inhibiting cancer cell proliferation.[14][17] These peptides can be engineered to have improved cell penetration and on-target activity.[14]

Another area of intense research is the development of stapled peptides that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic proteins of the BCL-2 family, which are overexpressed in many cancers.[13][18] By restoring the natural process of apoptosis (programmed cell death), these stapled peptides represent a promising therapeutic strategy.

Conclusion

This compound has evolved from a specialized chemical reagent to an indispensable tool in the arsenal of medicinal chemists and drug developers. Its unique combination of a stable protecting group and a versatile reactive handle has been instrumental in advancing the field of peptide therapeutics. The ability to create conformationally constrained macrocyclic and stapled peptides using this compound has opened up new avenues for targeting previously intractable disease targets, particularly in oncology. As our understanding of complex biological pathways continues to grow, the strategic incorporation of this compound and other unnatural amino acids will undoubtedly play an increasingly vital role in the design and development of the next generation of precision medicines.

References

- 1. This compound | 170899-08-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound CAS#: 170899-08-8 [m.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. orgsyn.org [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. Stapled Peptides can open Routes to new Therapy Approaches for Multiple Diseases | Technology Networks [technologynetworks.com]

- 14. Non-cationic macrocyclic peptides with on-target cellular inhibition of KRAS signaling - American Chemical Society [acs.digitellinc.com]

- 15. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Protected Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the strategic application of protecting groups is fundamental to achieving high purity and yield. The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of this chemical strategy, particularly for the reversible masking of amine functionalities. This guide provides a comprehensive technical overview of Boc-protected amino acids, detailing their synthesis, deprotection, and application, with a focus on the underlying chemical principles and practical experimental methodologies.

The Boc group's popularity is rooted in its stability across a wide array of chemical conditions, coupled with its straightforward removal under mildly acidic environments, which preserves the integrity of the growing peptide chain.[1] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become predominant in modern solid-phase peptide synthesis (SPPS), the Boc strategy remains highly relevant and advantageous for specific applications, including large-scale synthesis and the assembly of challenging peptide sequences.[][3]

Core Concepts of Boc Protection Chemistry

The tert-butyloxycarbonyl group is an acid-labile protecting group used to prevent the α-amino group of an amino acid from participating in unwanted reactions during peptide bond formation.[4] Its chemical properties make it an ideal tool in multi-step organic synthesis.

-

Stability : The Boc group is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[][6]

-

Acid Lability : It is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), or hydrogen chloride (HCl).[7][8] This property forms the basis of its use in the Boc/Bzl (benzyl) protection scheme in SPPS.[9]

-

Orthogonality : In peptide synthesis, protecting groups are chosen to be "orthogonal," meaning they can be removed under distinct conditions without affecting other protecting groups. The Boc/Bzl strategy is considered a semi-orthogonal or "graduated acid lability" approach. The Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid, like hydrogen fluoride (HF), for cleavage.[9][10]

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the N-Boc-protected amino acid. While the reaction can proceed without a base, bases like sodium hydroxide or triethylamine are often used to facilitate the process.[6]

Boc deprotection is an acid-catalyzed process. Strong acids like TFA protonate the carbonyl oxygen of the carbamate, which facilitates the elimination of a stable tert-butyl cation.[7][11] This cation can either be trapped by scavengers, deprotonate to form isobutylene gas, or potentially cause side reactions by alkylating nucleophilic residues like Tryptophan or Methionine.[8][9] The resulting unstable carbamic acid intermediate rapidly decomposes into carbon dioxide and the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[11]

Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc SPPS strategy involves the stepwise assembly of a peptide chain on an insoluble resin support.[12] The process is cyclical, with each cycle adding one amino acid residue. The core of the strategy is the differential acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups.[12]

Common resins for Boc SPPS include:

-

Merrifield Resin : For synthesizing peptide acids.[13]

-

PAM Resin : Offers greater stability to the TFA deprotection steps, reducing peptide loss from the resin during synthesis.[13]

-

MBHA or BHA Resins : For synthesizing peptide amides.[12]

The general workflow for Boc-SPPS is illustrated below.

Data Presentation

Table 1: Comparative Analysis of Fmoc vs. Boc SPPS Strategies

While both methodologies can produce high-quality peptides, their core characteristics dictate their suitability for different applications.[10]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [] |

| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) | [][10] |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [10] |

| Final Cleavage Reagent | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [10] |

| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [10][] |

| Typical Yield per Step | High, but can be affected by aggregation | >99% | [10] |

| Automation Friendliness | Less common in modern synthesizers | Highly amenable | [10] |

| Safety Considerations | Requires specialized equipment for HF | Avoids highly corrosive HF | [10] |

| Cost of Amino Acids | Generally less expensive | Can be more expensive | [][10] |

Table 2: Common Reagents and Conditions for Boc Deprotection

The selection of the deprotection reagent and conditions can be tailored to the substrate's sensitivity.

| Reagent | Solvent | Concentration | Typical Time | Purity/Yield | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | >95% | [13][15][16] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 3-4 M | 30-60 min | High | [8][15][17] |

| Trifluoroethanol (TFE) | TFE (as solvent) | N/A (Thermolytic) | 1-36 h (reflux) | 65-99% | [18] |

| Hexafluoroisopropanol (HFIP) | HFIP (as solvent) | N/A (Thermolytic) | 5 min - 1 h (microwave) | 91-98% | [18] |

| Oxalyl Chloride / MeOH | Methanol | ~3 equivalents | < 4 h | Good to Excellent | [17] |

| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Stoichiometric | Varies | Good (for selective cleavage) | [8][19] |

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific amino acid, peptide sequence, and available laboratory equipment.

Protocol 1: Nα-Boc Protection of Glycine (Solution Phase)

This protocol describes a standard procedure for the Boc protection of an amino acid using Boc anhydride.[20][21]

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of glycine in a 10% aqueous sodium carbonate solution (or 1M NaOH) in a reaction flask. Stir until fully dissolved.

-

Boc Protection: Cool the solution in an ice bath. Add a solution of 1.05 equivalents of (Boc)₂O dissolved in THF or dioxane dropwise over 30 minutes, maintaining the temperature at or below 20°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel. Wash with an organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

-

-

Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, Boc-Gly-OH, typically as a white solid.[20]

Protocol 2: Standard Boc SPPS Cycle

This protocol outlines the key steps for one cycle of amino acid addition during manual Boc-SPPS on a polystyrene-based resin (e.g., MBHA resin).[12]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Nα-Boc protected amino acid (2-4 equivalents)

-

Coupling agent (e.g., HBTU, 2-4 equivalents)

Procedure (per gram of resin):

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.

-

Nα-Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (10 mL/g). Agitate for 2 minutes and drain.[9]

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Nα-Boc amino acid and the coupling agent (e.g., HBTU) in DMF.

-

Add this activation solution to the neutralized peptide-resin.

-

Add DIEA (2 equivalents relative to the amino acid) to initiate coupling.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Cleavage of Peptide from Resin and Side-Chain Deprotection

This final step uses a very strong acid and requires specialized equipment and extreme caution, particularly when using Hydrogen Fluoride (HF).

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol)

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Cold diethyl ether

Procedure (General TFMSA Method):

-

Preparation: Place the dry peptide-resin in a suitable flask. Add scavengers such as thioanisole and ethanedithiol.[22]

-

Cleavage: Cool the flask in an ice bath. Add TFA and stir for 5-10 minutes. Slowly add TFMSA dropwise.[22]

-

Reaction: Allow the reaction to proceed for 1-2 hours at 0°C.

-

Precipitation: Carefully remove the acid mixture. Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold ether to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by RP-HPLC.[12]

References

- 1. benchchem.com [benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-D-Allylglycine into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, data on expected outcomes, and applications of the resulting allyl-containing peptides in research and drug development.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. D-amino acids, such as D-allylglycine, confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1] The allyl group of D-allylglycine serves as a versatile chemical handle for post-synthetic modifications, allowing for the creation of cyclic peptides, the attachment of payloads, or the introduction of probes for studying biological systems.[2][3] This document provides the necessary protocols and data to effectively utilize this compound in your research.

Data Presentation

The following tables summarize typical quantitative data expected during the SPPS of a model peptide containing a single this compound residue. These values are based on standard Boc-SPPS protocols and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Coupling Efficiency of this compound

| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%)* |

| 1-5 | Standard Boc-AAs | HBTU/DIEA | 60 | >99 |

| 6 | This compound | HBTU/DIEA | 90 | ~98-99 |

| 7-10 | Standard Boc-AAs | HBTU/DIEA | 60 | >99 |

*Coupling efficiency is typically monitored qualitatively by the Kaiser test and can be quantified by HPLC analysis of a cleaved aliquot.

Table 2: Purity and Yield of a Model D-Allylglycine Containing Peptide

| Peptide Sequence | Resin | Cleavage Cocktail | Crude Purity (HPLC, 220 nm) | Isolated Yield (%) |

| Ac-Tyr-Gly-Gly-Phe-Leu-D-AllylGly -Arg-Arg-Ile-NH₂ | Rink Amide | TFA/TIS/H₂O (95:2.5:2.5) | ~85-90% | 20-30% |

Experimental Protocols

Detailed methodologies for the key steps in the solid-phase synthesis of a peptide containing this compound are provided below.

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

-

Swell the peptide-resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[3]

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid and byproducts.

3. Neutralization:

-

Neutralize the N-terminal amine salt by treating the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]

-

Wash the resin with DCM (3x) to remove excess base.

4. Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.[3]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (beads remain colorless or slightly yellow) indicates a complete reaction.[4]

5. Capping (Optional):

-

If the Kaiser test is positive after the initial coupling, a second coupling can be performed. Alternatively, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

6. Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under high vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing acid-sensitive residues like Trp or Met, a scavenger-containing cocktail is essential. A standard, low-odor cocktail is Reagent B.[4]

-

Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS).

-

-

Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-